

Application Notes and Protocols: Quantitative Analysis of Carbazeran and its 4-oxo Metabolite

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Compound of Interest

Compound Name: Carbazeran

Cat. No.: B1668340

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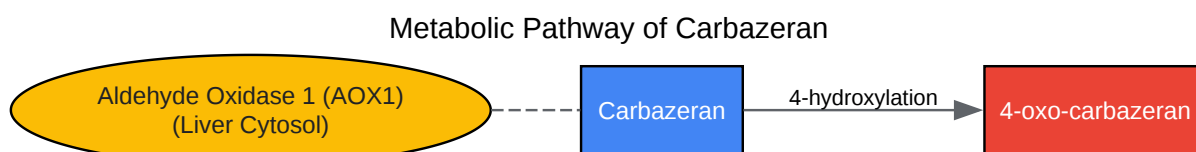
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has been investigated for the treatment of heart failure. In humans, it undergoes extensive presystemic metabolism, primarily through oxidation to its 4-oxo metabolite (also known as 4-hydroxycarbazeran). This metabolic pathway is predominantly catalyzed by aldehyde oxidase 1 (AOX1) located in the liver cytosol. Understanding the pharmacokinetics of **Carbazeran** and its major metabolite is crucial for drug development and clinical research. These application notes provide detailed protocols for the quantitative analysis of **Carbazeran** and 4-oxo-carbazeran using modern analytical techniques.

Metabolic Pathway of Carbazeran

Carbazeran is metabolized in humans primarily via 4-hydroxylation of the phthalazine moiety to form 4-oxo-carbazeran. This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1).^{[1][2]} Further metabolism can lead to other derivatives, such as N-desethyl-4-oxo-carbazeran. In contrast, O-desmethylation is a major metabolic pathway in dogs.



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Caption: Metabolic conversion of **Carbazeran** to 4-oxo-**carbazeran** by AOX1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis and metabolism of **Carbazeran**.

Table 1: Michaelis-Menten Kinetic Parameters for **Carbazeran** Metabolism

Parameter	Value	Enzyme Source	Reference
K _m	5 μM	Aldehyde Oxidase	

Table 2: In Vitro Hepatic Clearance of **Carbazeran**

In Vitro System	Estimated Hepatic Clearance (Cl _h)	Reference
Cryopreserved Human Hepatocytes	17 ml · min ⁻¹ · kg ⁻¹	

Table 3: Aldehyde Oxidase 1 (AOX1) Protein Levels in Human Liver Cytosol

Donor Population	AOX1 Protein Level (pmol/mg)	Reference
Male Donors (n=10)	0.74 - 2.30	
Female Donors (n=10)	0.74 - 1.69	

Experimental Protocols

In Vitro Metabolism of **Carbazeran** in Human Liver S9 Fraction

This protocol describes the incubation of **Carbazeran** with human liver S9 fraction to study its metabolism to 4-oxo-**carbazeran**.

Materials:

- **Carbazeran** analytical standard (e.g., from Sigma-Aldrich or Tocris Bioscience)
- 4-oxo-**carbazeran** analytical standard (requires custom synthesis or specialized supplier)
- Human Liver S9 Fraction
- Potassium Phosphate Buffer (pH 7.4)
- Tolbutamide (Internal Standard)
- Acetonitrile (HPLC grade)
- Formic Acid
- Water (HPLC grade)

Equipment:

- Incubator or water bath (37°C)
- Microcentrifuge
- UPLC-MS/MS System

Protocol:

- Prepare Incubation Mixture: In a microcentrifuge tube, combine the human liver S9 fraction with potassium phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add **Carbazeran** to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be optimized based on the experimental goals (e.g., around the K_m value of 5 μM).

- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-75 minutes, to be determined based on preliminary time-course experiments to ensure linearity of metabolite formation).
- Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard (Tolbutamide).
- Protein Precipitation: Vortex the mixture and centrifuge to precipitate proteins.
- Sample Preparation for Analysis: Transfer the supernatant to a new tube or vial for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification of 4-oxo-carbazeran

This protocol provides a general framework for the quantification of 4-oxo-**carbazeran** using UPLC-MS/MS, based on methodologies cited in the literature.

Chromatographic Conditions (Example):

- Column: A suitable reversed-phase UPLC column (e.g., C18)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A linear gradient from low to high organic phase content.
- Flow Rate: Optimized for the specific column dimensions.
- Column Temperature: Controlled for reproducibility.

Mass Spectrometric Conditions (Example):

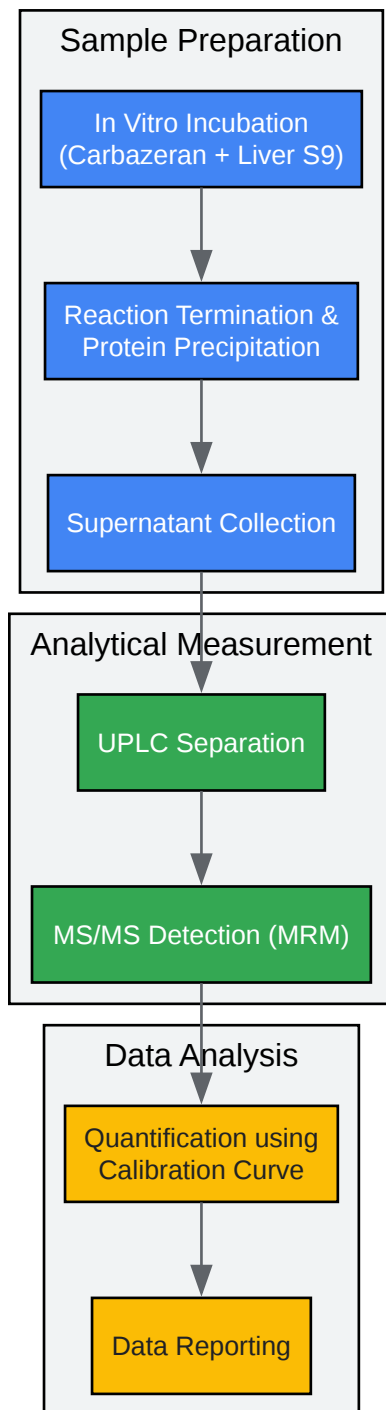
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for 4-oxo-**carbazeran** and the internal standard (Tolbutamide) need to be determined by direct infusion and optimization.

Calibration Curve:

- A calibration curve should be constructed using a series of known concentrations of the 4-oxo-**carbazeran** analytical standard.
- The curve is generated by plotting the peak area ratio of 4-oxo-**carbazeran** to the internal standard against the concentration of the analyte.
- A weighted (e.g., $1/x^2$) linear least-squares regression analysis is typically used.

Experimental Workflow Diagram

General Workflow for Carbazeran Metabolite Analysis



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Caption: Workflow for the analysis of **Carbazeran**'s 4-oxo metabolite.

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References

- 1. Carbazeran = 95 HPLC 70724-25-3 [sigmaaldrich.com]
- 2. 4-Hydroxycarbazeran | C₁₈H₂₄N₄O₅ | CID 53320800 - PubChem [pubchem.ncbi.nlm.nih.gov]
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